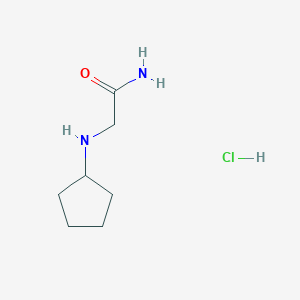
Methylamino-phenyl-acetonitrile hydrochloride
説明
“Methylamino-phenyl-acetonitrile hydrochloride” is a chemical compound used in scientific research. It has a CAS Number of 2406235-07-0 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for “Methylamino-phenyl-acetonitrile hydrochloride” is 1S/C9H10N2.ClH/c1-11-9-4-2-8(3-5-9)6-7-10;/h2-5,11H,6H2,1H3;1H . This indicates that the compound contains a methylamino group attached to a phenyl group, which is further connected to an acetonitrile group. The compound also includes a hydrochloride group.Physical And Chemical Properties Analysis
“Methylamino-phenyl-acetonitrile hydrochloride” is a solid compound . It has a molecular weight of 182.65 .科学的研究の応用
Organic Synthesis
“Methylamino-phenyl-acetonitrile hydrochloride” is utilized as an intermediate in organic synthesis. Its structure allows for the introduction of the methylamino-phenyl group into various organic compounds, which can be pivotal in the synthesis of pharmaceuticals and agrochemicals. The compound’s reactivity is harnessed to create complex molecules through reactions such as nucleophilic substitution and catalytic hydrogenation .
Electrochemical Applications
In electrochemistry, this compound serves as a solvent and reactant due to its good conductivity and environmentally friendly features. It’s involved in the synthesis of nitrogen-containing compounds or nitrile-containing compounds, playing a crucial role in the development of new electrochemical methods .
Medicinal Chemistry
In medicinal chemistry, “Methylamino-phenyl-acetonitrile hydrochloride” is explored for its potential to act as a building block for active pharmaceutical ingredients (APIs). Its methylamino group can interact with biological targets, making it a candidate for drug discovery projects aimed at developing new treatments .
Material Science
This chemical is also investigated in material science for the creation of novel materials with specific properties. For instance, it can be used to synthesize polymers or coatings with enhanced durability or specific electronic properties .
Analytical Chemistry
The compound finds application in analytical chemistry as a standard or reagent. Its well-defined structure and properties make it suitable for use in calibration of instruments and as a reference compound in various analytical techniques .
Catalysis
“Methylamino-phenyl-acetonitrile hydrochloride” is used in catalysis research to study new catalytic processes. Its ability to participate in bond formation reactions makes it a valuable tool for understanding and developing new catalysts .
特性
IUPAC Name |
2-(methylamino)-2-phenylacetonitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2.ClH/c1-11-9(7-10)8-5-3-2-4-6-8;/h2-6,9,11H,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRRDHPMAFBTHOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(C#N)C1=CC=CC=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methylamino)-2-phenylacetonitrile hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(2-Methylphenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1453220.png)

![10-phenyl-3,4,9,10-tetrahydrobenzo[b]cyclopenta[e][1,4]diazepin-1(2H)-one](/img/structure/B1453222.png)

![2-chloro-N-{2-[4-(trifluoromethyl)phenoxy]ethyl}acetamide](/img/structure/B1453229.png)







![3-[4-(Trifluoromethyl)phenyl]cyclobutan-1-amine hydrochloride](/img/structure/B1453240.png)
